molecular formula C20H15NO4 B5875381 diphenylmethyl 2-nitrobenzoate

diphenylmethyl 2-nitrobenzoate

Cat. No. B5875381
M. Wt: 333.3 g/mol
InChI Key: SIBPTDSGNUIVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylmethyl 2-nitrobenzoate (DPNB) is a chemical compound that has been widely used in scientific research for over half a century. It is a nitrobenzene derivative that has been synthesized and studied for its potential applications in a variety of fields, including organic chemistry, biochemistry, and pharmacology. In

Mechanism of Action

Diphenylmethyl 2-nitrobenzoate has been shown to undergo reduction by various enzymes and reducing agents, leading to the formation of diphenylmethyl amine and 2-amino-5-nitrobenzoic acid. The reduction of diphenylmethyl 2-nitrobenzoate is thought to occur through a two-electron transfer mechanism, in which the nitro group is first reduced to a nitroso group, followed by reduction to an amine group. The exact mechanism of diphenylmethyl 2-nitrobenzoate reduction may vary depending on the specific enzyme or reducing agent involved.
Biochemical and Physiological Effects
diphenylmethyl 2-nitrobenzoate has been shown to have a number of biochemical and physiological effects, including inhibition of protein synthesis in bacteria and inhibition of mitochondrial respiration in mammalian cells. It has also been shown to induce DNA damage and oxidative stress in cells, leading to apoptosis or cell death. These effects may be related to the ability of diphenylmethyl 2-nitrobenzoate to undergo reduction to reactive intermediates that can interact with cellular macromolecules.

Advantages and Limitations for Lab Experiments

Diphenylmethyl 2-nitrobenzoate has several advantages as a reagent for scientific research, including its high stability, solubility in organic solvents, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, diphenylmethyl 2-nitrobenzoate may not be suitable for all types of experiments, and alternative reagents may need to be used in certain cases.

Future Directions

There are several potential future directions for research involving diphenylmethyl 2-nitrobenzoate. One area of interest is the development of new methods for the detection and quantification of amino acids and peptides using diphenylmethyl 2-nitrobenzoate as a reagent. Another area of interest is the study of diphenylmethyl 2-nitrobenzoate metabolism and its potential toxicity in different organisms and cell types. Additionally, diphenylmethyl 2-nitrobenzoate may have potential applications in the development of new drugs or therapies for various diseases, and further research in this area is warranted.
Conclusion
In conclusion, diphenylmethyl 2-nitrobenzoate is a useful and versatile chemical compound that has been widely used in scientific research for many years. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research in this area may lead to new discoveries and applications for diphenylmethyl 2-nitrobenzoate in a variety of fields.

Synthesis Methods

Diphenylmethyl 2-nitrobenzoate can be synthesized through a number of different methods, including the reaction of diphenylmethyl chloride with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of diphenylmethyl alcohol with 2-nitrobenzoyl chloride in the presence of a dehydrating agent such as thionyl chloride. The resulting diphenylmethyl 2-nitrobenzoate product is typically a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone.

Scientific Research Applications

Diphenylmethyl 2-nitrobenzoate has been used extensively in scientific research as a reagent for the detection and quantification of amino acids and peptides. It has also been used as a fluorescent probe for the detection of protein conformational changes and for the study of protein-protein interactions. In addition, diphenylmethyl 2-nitrobenzoate has been used as a substrate for the study of enzyme kinetics, as well as a model compound for the study of nitroaromatic compound metabolism in bacteria.

properties

IUPAC Name

benzhydryl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-20(17-13-7-8-14-18(17)21(23)24)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBPTDSGNUIVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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